molecular formula C9H10N2O2 B082555 6-Nitro-1,2,3,4-tetrahydroquinoline CAS No. 14026-45-0

6-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B082555
CAS RN: 14026-45-0
M. Wt: 178.19 g/mol
InChI Key: ASVYHMUYLBMSKW-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydroquinoline is an organic compound . It is a semi-hydrogenated derivative of quinoline .


Synthesis Analysis

The synthesis of this compound has been studied extensively. The nitration of tetrahydroquinoline and several of its N-protected derivatives has been carried out both experimentally and at a theoretical level . Different protecting groups have been explored varying, not only electronic and steric effects, but also deprotection conditions . Additionally, different reagents and reaction conditions have been investigated . From this study, total regioselectivity for nitration at the 6-position was achieved .


Molecular Structure Analysis

The molecular formula of this compound is C9H10N2O2 .


Chemical Reactions Analysis

The selective nitration of tetrahydroquinoline was studied . The presence or absence of N-protecting groups directs nitration at different positions . Regioselective nitration at the 6-position was achieved . A DFT computational study of all nitro σ complexes was performed in gas and water phases, the results are consistent with the experiments .

Scientific Research Applications

  • Regioselective Nitration : A study provided an in-depth examination of the nitration of tetrahydroquinoline, achieving total regioselectivity for nitration at the 6-position. This process was explored both experimentally and theoretically, including a detailed NMR study for characterization of nitro isomers (Cordeiro et al., 2011).

  • Synthesis of Enantiomers : Research on the synthesis of enantiomers of 6-nitro-1,2,3,4-tetrahydroquinoline was conducted, highlighting methods for obtaining these enantiomers through kinetic resolution and regioselective nitration (Gruzdev et al., 2012).

  • Nitration Products Characterization : Another study focused on the nitration of 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one, leading to the formation of various nitroquinolones. These compounds were isolated and characterized, providing insights into the products of nitration (Bolotina et al., 1982).

  • Tandem Reductive Amination-SNAr Reaction : A tandem reductive amination-SNAr reaction method was developed for synthesizing 6-nitro-1,2,3,4-tetrahydroquinolines, highlighting an efficient synthetic approach (Bunce & Nago, 2008).

  • Nitroxyl Radical Synthesis : A study reported the synthesis of 6-triphenylmethyl derivatives of 1,2,3,4-tetrahydroquinolines and their oxidation to nitroxyl radicals. This research contributes to the understanding of nitroxyl radical formation from hydrogenated quinolines (Shikhaliev et al., 1988).

  • Metabolism in Schistosomicide : The metabolism of 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a new schistosomicide, was investigated in various species, revealing insights into its biological activity and metabolic pathways (Kaye & Woolhouse, 1972).

  • UV Spectra and Conformations : Research was conducted on the electronic spectra of mono- and dinitro-1,2,3,4-tetrahydroquinolines, providing information on their predominant conformations and spectral characteristics (Il’ina et al., 1980).

Safety and Hazards

When handling 6-Nitro-1,2,3,4-tetrahydroquinoline, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVYHMUYLBMSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427714
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14026-45-0
Record name 6-Nitro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-nitro-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most efficient synthetic route to produce diversely substituted 6-Nitro-1,2,3,4-tetrahydroquinolines?

A1: A highly efficient method is the tandem reductive amination-SNAr reaction. This reaction utilizes readily available starting materials like 4-(2-fluoro-5-nitrophenyl)-2-butanone or 3-(2-fluoro-5-nitrophenyl)-propanal and various primary amines. [, ] These starting materials are reacted in the presence of sodium cyanoborohydride in methanol at room temperature. This methodology allows for the introduction of various substituents on the tetrahydroquinoline ring system through the choice of different amine reagents. [, ]

Q2: What is the advantage of using the tandem reductive amination-SNAr reaction over other synthetic methods?

A2: Traditional methods for synthesizing these compounds often involve multiple steps and harsh reaction conditions, leading to lower yields and increased difficulty in purification. [, ] The tandem reaction combines two steps into one pot, simplifying the process and generally providing good to excellent yields. [, ] This efficiency makes it particularly valuable in medicinal chemistry, where rapid access to diverse compound libraries is crucial for drug discovery efforts.

Q3: Can the tandem reductive amination-SNAr reaction be applied to synthesize more complex 6-nitro-1,2,3,4-tetrahydroquinoline derivatives?

A3: Yes, researchers have successfully extended this reaction to create this compound-4-carboxylic esters. [] These esters represent valuable intermediates for further derivatization, broadening the scope of accessible compounds for biological evaluation and potential applications in drug discovery.

Q4: How does the structure of this compound influence its reactivity?

A5: The nitro group at the 6-position plays a significant role in the molecule's reactivity. It can act as an electron-withdrawing group, influencing the electron density of the aromatic ring and making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. [, ] This property makes it a versatile building block for synthesizing a range of substituted derivatives.

Q5: What spectroscopic techniques are commonly used for the characterization of this compound and its derivatives?

A6: NMR spectroscopy (1H and 13C NMR) is indispensable for structural confirmation, providing detailed information about the position of protons and carbons within the molecule. [] Additionally, mass spectrometry can determine the molecular weight and fragmentation patterns, further confirming the compound's identity.

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